molecular formula C10H8FN3O2 B1309929 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 887035-89-4

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1309929
M. Wt: 221.19 g/mol
InChI Key: AEXWTPJOQWLAFH-UHFFFAOYSA-N
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Description

The compound of interest, 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is a derivative of the 1,2,3-triazole class, which is known for its diverse applications in medicinal chemistry and material science due to the unique properties of the triazole ring. The presence of a fluorine atom on the phenyl ring and a methyl group on the triazole ring could potentially influence the chemical reactivity and physical properties of the compound, making it a subject of interest for various chemical studies and applications.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a regiospecific process. For instance, 5-fluoroalkylated 1H-1,2,3-triazoles have been synthesized using this method with good yields, indicating the potential for similar synthetic routes to be applied to the compound . Additionally, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been reported using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, followed by oxidation to obtain the carboxylic acid form . These methods could be adapted for the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a related compound with a triazole ring showed specific dihedral angles between the triazole and benzene rings, which could be indicative of the spatial arrangement in similar compounds . The presence of substituents such as fluorine and methyl groups would influence the overall molecular geometry and could affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides . The fluorine atom in the compound could participate in long-range coupling with protons or carbon atoms in NMR spectroscopy, providing insights into the spatial arrangement of atoms within the molecule . The reactivity of the carboxylic acid group also allows for the formation of amides, esters, and other derivatives, which could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the presence of fluorine atoms and other substituents. For instance, the introduction of a fluorophenyl radical into the 1,2,4-triazole structure has been shown to lead to the formation of compounds with new properties . The fluorometric method has been used to determine the concentration and stability of triazole compounds in animal feed, suggesting that similar analytical techniques could be applied to study the physical and chemical properties of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . Additionally, the unexpected synthesis of a related compound with antimicrobial activity highlights the potential for discovering new biological activities for the compound of interest .

Scientific Research Applications

Synthesis and Structure Elucidation

Research has demonstrated innovative synthesis methods and structure elucidation of compounds related to 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. One study detailed an unexpected synthesis and structure elucidation of a thiadiazolyl amino benzenesulfonic acid derivative, showcasing antimicrobial activity comparable to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli (Kariuki et al., 2022). Another study focused on the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting a new method that offers high stereoselectivity and good overall yield (Liu et al., 2015).

Antimicrobial and Antiviral Activities

Several studies have explored the antimicrobial and antiviral potential of triazole derivatives. For instance, triazole analogues of piperazine synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid showed significant antibacterial activity against pathogenic bacteria (Nagaraj et al., 2018). Another study evaluated N-amino-1,2,3-triazole derivatives for their antiviral effect against Cantagalo virus replication in cell culture, with one compound displaying significant antiviral activity (Jordão et al., 2009).

Photophysical Properties and Applications

The synthesis and investigation of photophysical properties of 1,2,3-triazole derivatives have also been a significant area of research. One study introduced an effective strategy for synthesizing novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), revealing their potential as sensors for monitoring and controlling pH due to their bright blue fluorescence and excellent quantum yields (Safronov et al., 2020).

Safety And Hazards

Safety and hazards would depend on the specific properties of the compound. For similar compounds, hazards may include skin and eye irritation, and harmful effects if swallowed or inhaled .

properties

IUPAC Name

1-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXWTPJOQWLAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424642
Record name 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

887035-89-4
Record name 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Malmgren - 2007 - digitalcommons.usf.edu
Protein-protein interactions are central to most biological processes. Although in the field of drug discovery there is a great interest in targeting protein-protein interactions, the discovery …
Number of citations: 1 digitalcommons.usf.edu

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